molecular formula C10H11BrO B1271224 2-Bromo-1-(2,4-dimethylphenyl)ethanone CAS No. 26346-85-0

2-Bromo-1-(2,4-dimethylphenyl)ethanone

Cat. No. B1271224
CAS RN: 26346-85-0
M. Wt: 227.1 g/mol
InChI Key: GSCCVWPVPFIRJP-UHFFFAOYSA-N
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Description

2-Bromo-1-(2,4-dimethylphenyl)ethanone is a chemical compound that serves as an intermediate in the synthesis of various organic molecules. It is characterized by the presence of a bromine atom and a ketone functional group attached to an ethane backbone, which is further substituted with a 2,4-dimethylphenyl group. This compound is of interest due to its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other specialized organic compounds.

Synthesis Analysis

The synthesis of related brominated compounds often involves halogenation reactions, as seen in the synthesis of 5-bromo-2,3-dimethylphenol, where bromination followed by oxidation was employed . Similarly, the synthesis of 2-bromo-1-(2,5-dimethoxyphenyl)ethanone was achieved through a halogen-exchange reaction . These methods suggest that the synthesis of 2-bromo-1-(2,4-dimethylphenyl)ethanone could also be performed using halogenation techniques, possibly starting from a dimethylphenol precursor, as indicated by the bromination of 2,4-dimethylphenol .

Molecular Structure Analysis

The molecular structure of brominated compounds can be elucidated using techniques such as X-ray diffraction, as demonstrated in the structural characterization of various intermediates and final products in the synthesis of enantiomerically pure diarylethanes . Single-crystal X-ray diffraction was also used to determine the absolute configurations of the synthesized compounds . These techniques would be applicable to determine the precise molecular structure of 2-bromo-1-(2,4-dimethylphenyl)ethanone.

Chemical Reactions Analysis

Brominated compounds like 2-bromo-1-(2,4-dimethylphenyl)ethanone can undergo various chemical reactions. For instance, they can be used to prepare thiazole derivatives through reactions with different reagents, as seen in the synthesis of new thiazole derivatives from a similar compound . The bromine atom in these molecules typically acts as a good leaving group, facilitating nucleophilic substitution reactions that can lead to a wide range of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic ketones are influenced by the presence of substituents on the aromatic ring and the ketone group. These properties include solubility, melting point, boiling point, and reactivity. For example, the synthesis of α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) demonstrates the reactivity of a brominated phenol in polymerization reactions . The phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol also highlights the influence of bromine on the reactivity of such compounds . These properties are crucial for determining the conditions under which 2-bromo-1-(2,4-dimethylphenyl)ethanone can be handled and used in further chemical transformations.

Scientific Research Applications

  • Synthesis of Thiazole Derivatives :

    • A study by Bashandy et al. (2008) demonstrates the preparation of 2-bromo-1-(3,4-dimethylphenyl)ethanone and its conversion to various thiazole derivatives. These compounds are synthesized through reactions with different reagents and have potential applications in fungicidal activity (Bashandy, Abdelall, & El-Morsy, 2008).
  • Chemical Protective Group Applications :

    • The synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, as detailed by Li Hong-xia (2007), reveals its effectiveness as a chemical protective group. This compound shows higher yields in halogen-exchange reactions and does not exhibit photolytic phenomena in different solvents (Li Hong-xia, 2007).
  • Catalytic and Synthesis Applications :

    • Erdogan & Erdoğan (2019) conducted a computational study on the nucleophilic substitution reaction of imidazole with various 2-bromo-1-arylethanone derivatives. Their findings provide insights into the potential applications of these compounds in catalytic and synthetic processes (Erdogan & Erdoğan, 2019).
  • DNA and RNA Binding Studies :

    • Mandal et al. (2019) investigated a novel bromo-bridged copper(II) complex derived from a Schiff base ligand. This compound demonstrates unique DNA and RNA binding aspects, indicating its potential applications in biochemistry and pharmaceutical research (Mandal et al., 2019).
  • Crystallographic Studies :

    • Kumar et al. (2015) conducted crystallographic, vibrational, and DFT studies on 1-(2-hydroxy-4,5-dimethylphenyl)ethanone. Their research offers valuable insights into the molecular structure and properties of similar compounds, which can be essential in materials science and chemical engineering (Kumar et al., 2015).
  • Application in Stereoselective Biotransformations :

    • Panić et al. (2017) explored the application of whole-cell biocatalysis (plant cells) and environmentally friendly solvents for enantioselective preparation of chiral molecules. This includes the reduction of 1-(3,4-dimethylphenyl)ethanone, highlighting the eco-friendly and efficient methods in synthesizing chiral building blocks (Panić et al., 2017).

Safety And Hazards

The compound is classified as dangerous, with hazard statement H314 indicating that it causes severe skin burns and eye damage . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

properties

IUPAC Name

2-bromo-1-(2,4-dimethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-7-3-4-9(8(2)5-7)10(12)6-11/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSCCVWPVPFIRJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366268
Record name 2-bromo-1-(2,4-dimethylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(2,4-dimethylphenyl)ethanone

CAS RN

26346-85-0
Record name 2-bromo-1-(2,4-dimethylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
GB Venkatesh, H Nagarajaiah, NL Prasad… - … Section E: Structure …, 2014 - scripts.iucr.org
The asymmetric unit of the title compound, C15H21N3OSi, contains two molecules with similar conformations (rms overlay fit for the 20 non-H atoms = 0.163 Å). The dihedral angles …
Number of citations: 14 scripts.iucr.org
S Zheng, Q Zhong, Q Jiang, M Mottamal… - ACS medicinal …, 2013 - ACS Publications
Effective inhibitors of cancer cell migration and invasion can potentially lead to clinical applications as a therapy to block tumor metastasis, the primary cause of death in cancer patients. …
Number of citations: 45 pubs.acs.org
GL Song, HJ Zhu, L Chen, S Liu… - Helvetica Chimica …, 2010 - Wiley Online Library
Six novel disubstituted phenylene‐linked bis‐imidazole derivatives, 3a–3f, were prepared by a one‐pot, microwave‐assisted method under solvent‐free conditions, in yields ranging …
Number of citations: 21 onlinelibrary.wiley.com
GQ Li, ZY Yan, YN Niu, LY Wu, HL Wei… - Tetrahedron: Asymmetry, 2008 - Elsevier
A novel, recoverable, C 3 -symmetric sulfonamide L-1 has been developed for the asymmetric borane reduction of prochiral ketones in refluxing THF. The optically active secondary …
Number of citations: 23 www.sciencedirect.com

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